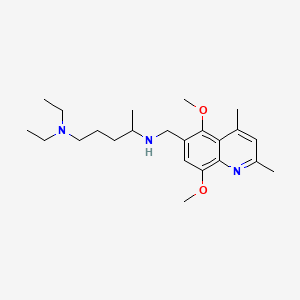
N4-((5,8-Dimethoxy-2,4-dimethylquinolin-6-yl)methyl)-N1,N1-diethylpentane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-((5,8-Dimethoxy-2,4-dimethylquinolin-6-yl)methyl)-N1,N1-diethylpentane-1,4-diamine is a versatile chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its quinoline core, which is substituted with methoxy and methyl groups, and a diethylpentane diamine side chain. Its distinct structure makes it a valuable candidate for research in drug discovery, material synthesis, and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-((5,8-Dimethoxy-2,4-dimethylquinolin-6-yl)methyl)-N1,N1-diethylpentane-1,4-diamine typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with ketones. The methoxy and methyl groups are introduced through electrophilic substitution reactions.
The diethylpentane diamine side chain is then attached to the quinoline core through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N4-((5,8-Dimethoxy-2,4-dimethylquinolin-6-yl)methyl)-N1,N1-diethylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy or methyl groups on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, strong bases (e.g., sodium hydride, NaH)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
N4-((5,8-Dimethoxy-2,4-dimethylquinolin-6-yl)methyl)-N1,N1-diethylpentane-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its quinoline core.
Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in the development of anticancer and antimicrobial drugs.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N4-((5,8-Dimethoxy-2,4-dimethylquinolin-6-yl)methyl)-N1,N1-diethylpentane-1,4-diamine involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The diethylpentane diamine side chain enhances the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
N4-((5,8-Dimethoxy-2,4-dimethylquinolin-6-yl)methyl)-N1,N1-diethylpentane-1,4-diamine can be compared with other similar compounds, such as:
Quinoline derivatives: Compounds with similar quinoline cores but different substituents, such as chloroquine and quinine.
Diamine derivatives: Compounds with similar diamine side chains but different core structures, such as ethylenediamine and hexamethylenediamine.
The uniqueness of this compound lies in its combination of the quinoline core with the diethylpentane diamine side chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-N-[(5,8-dimethoxy-2,4-dimethylquinolin-6-yl)methyl]-1-N,1-N-diethylpentane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-8-26(9-2)12-10-11-17(4)24-15-19-14-20(27-6)22-21(23(19)28-7)16(3)13-18(5)25-22/h13-14,17,24H,8-12,15H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXHDIVDHBJZAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NCC1=CC(=C2C(=C1OC)C(=CC(=N2)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001127 |
Source


|
| Record name | N~4~-[(5,8-Dimethoxy-2,4-dimethylquinolin-6-yl)methyl]-N~1~,N~1~-diethylpentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80271-00-7 |
Source


|
| Record name | 6-((4-Diethylamino-1-methylbutyl)aminomethyl)-5,8-dimethoxy-2,4-dimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080271007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~4~-[(5,8-Dimethoxy-2,4-dimethylquinolin-6-yl)methyl]-N~1~,N~1~-diethylpentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

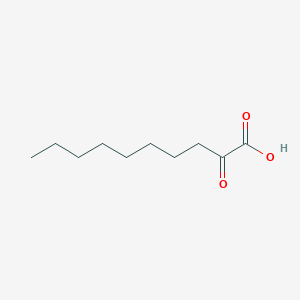
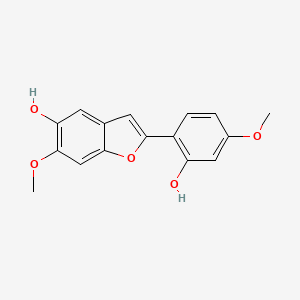

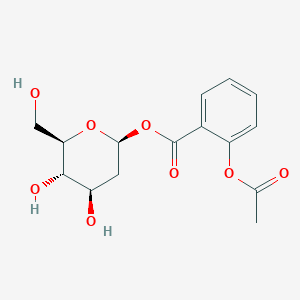
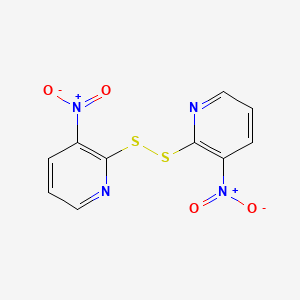
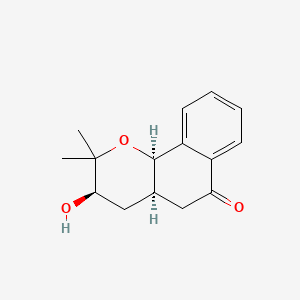
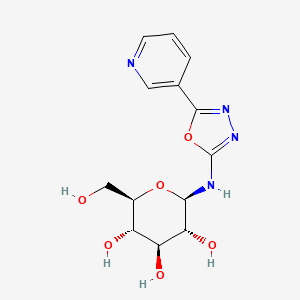
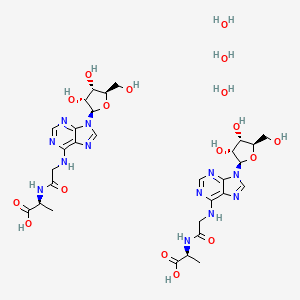
![4-Ethyl-8-(1,2,3,4-tetrahydronaphthalen-2-yl)-1-oxa-3,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1217219.png)
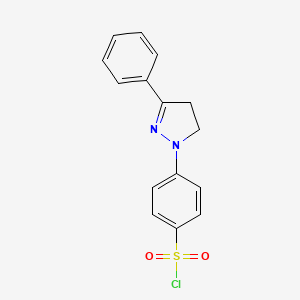
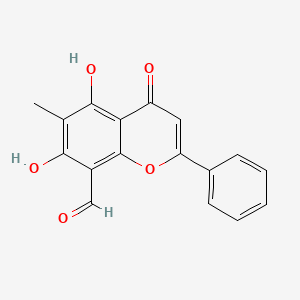
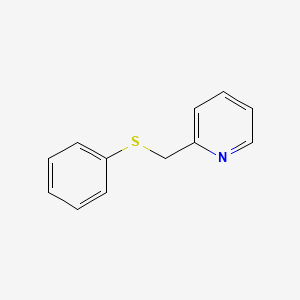
![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-N-[[4-[2-chloroethyl(methyl)amino]phenyl]methyl]phosphonamidic acid](/img/structure/B1217229.png)
